Cas no 863763-66-0 ([2-Cyclopropyl-6-(methoxycarbonyl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-5-yl]acetic acid)
![[2-Cyclopropyl-6-(methoxycarbonyl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-5-yl]acetic acid structure](https://www.kuujia.com/scimg/cas/863763-66-0x500.png)
[2-Cyclopropyl-6-(methoxycarbonyl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-5-yl]acetic acid Chemical and Physical Properties
Names and Identifiers
-
- G21620
- Z99599900
- 2-[2-cyclopropyl-6-(methoxycarbonyl)-4-oxo-1H,4H-thieno[2,3-d]pyrimidin-5-yl]acetic acid
- 2-(2-cyclopropyl-6-methoxycarbonyl-4-oxo-3H-thieno[2,3-d]pyrimidin-5-yl)acetic acid
- AKOS005137440
- AB00738940-01
- 863763-66-0
- CS-0345719
- EN300-14310
- [2-cyclopropyl-6-(methoxycarbonyl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-5-yl]acetic acid
- 2-(2-Cyclopropyl-6-(methoxycarbonyl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-5-yl)acetic acid
- [2-Cyclopropyl-6-(methoxycarbonyl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-5-yl]acetic acid
-
- Inchi: 1S/C13H12N2O5S/c1-20-13(19)9-6(4-7(16)17)8-11(18)14-10(5-2-3-5)15-12(8)21-9/h5H,2-4H2,1H3,(H,16,17)(H,14,15,18)
- InChI Key: OKYLUOLBHSOKAJ-UHFFFAOYSA-N
- SMILES: S1C(C(=O)OC)=C(CC(=O)O)C2C(NC(C3CC3)=NC1=2)=O
Computed Properties
- Exact Mass: 308.04669266g/mol
- Monoisotopic Mass: 308.04669266g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 21
- Rotatable Bond Count: 5
- Complexity: 531
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.8
- Topological Polar Surface Area: 133Ų
[2-Cyclopropyl-6-(methoxycarbonyl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-5-yl]acetic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1416389-100mg |
2-(2-Cyclopropyl-6-(methoxycarbonyl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-5-yl)acetic acid |
863763-66-0 | 98% | 100mg |
¥1302.00 | 2024-04-28 | |
Aaron | AR01ZZ78-5g |
2-[2-cyclopropyl-6-(methoxycarbonyl)-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-5-yl]acetic acid |
863763-66-0 | 97% | 5g |
$1274.00 | 2023-12-15 | |
1PlusChem | 1P01ZYYW-250mg |
2-[2-cyclopropyl-6-(methoxycarbonyl)-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-5-yl]acetic acid |
863763-66-0 | 95% | 250mg |
$200.00 | 2024-04-21 | |
Aaron | AR01ZZ78-500mg |
2-[2-cyclopropyl-6-(methoxycarbonyl)-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-5-yl]acetic acid |
863763-66-0 | 95% | 500mg |
$325.00 | 2025-02-14 | |
1PlusChem | 1P01ZYYW-1g |
2-[2-cyclopropyl-6-(methoxycarbonyl)-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-5-yl]acetic acid |
863763-66-0 | 95% | 1g |
$450.00 | 2024-04-21 | |
1PlusChem | 1P01ZYYW-100mg |
2-[2-cyclopropyl-6-(methoxycarbonyl)-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-5-yl]acetic acid |
863763-66-0 | 95% | 100mg |
$160.00 | 2024-04-21 | |
1PlusChem | 1P01ZYYW-5g |
2-[2-cyclopropyl-6-(methoxycarbonyl)-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-5-yl]acetic acid |
863763-66-0 | 95% | 5g |
$1185.00 | 2024-04-21 | |
Aaron | AR01ZZ78-2.5g |
2-[2-cyclopropyl-6-(methoxycarbonyl)-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-5-yl]acetic acid |
863763-66-0 | 97% | 2.5g |
$870.00 | 2023-12-15 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1416389-5g |
2-(2-Cyclopropyl-6-(methoxycarbonyl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-5-yl)acetic acid |
863763-66-0 | 98% | 5g |
¥21451.00 | 2024-04-28 | |
Aaron | AR01ZZ78-10g |
2-[2-cyclopropyl-6-(methoxycarbonyl)-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-5-yl]acetic acid |
863763-66-0 | 97% | 10g |
$1876.00 | 2023-12-15 |
[2-Cyclopropyl-6-(methoxycarbonyl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-5-yl]acetic acid Related Literature
-
Qing Chang,Heng Zhang,Xujun Wang,Hongliang Li,Xiangang Xu RSC Adv., 2015,5, 56274-56278
-
Wai-Kwok Wong,Hongze Liang,Wai-Yeung Wong,Zongwei Cai,King-Fai Li,Kok-Wai Cheah New J. Chem., 2002,26, 275-278
-
Brian Murphy,Moza Aljabri,Aaleya Mohamed Ahmed,Gillian Murphy,Brian J. Hathaway,Mark E. Light,Thomas Geilbrich,Michael B. Hursthouse Dalton Trans., 2006, 357-367
-
Rania S. Seoudi,Annette Dowd,Brian J. Smith,Adam Mechler Phys. Chem. Chem. Phys., 2016,18, 11467-11473
-
Lamiaa A. Hassan,Sara M. Shatat,Basma M. Eltanany,Samah S. Abbas Anal. Methods, 2019,11, 3198-3211
Additional information on [2-Cyclopropyl-6-(methoxycarbonyl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-5-yl]acetic acid
Comprehensive Overview of [2-Cyclopropyl-6-(methoxycarbonyl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-5-yl]acetic acid (CAS No. 863763-66-0)
The compound [2-Cyclopropyl-6-(methoxycarbonyl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-5-yl]acetic acid, identified by CAS No. 863763-66-0, is a structurally unique heterocyclic molecule with significant potential in pharmaceutical and agrochemical research. Its intricate architecture combines a thieno[2,3-d]pyrimidine core with a cyclopropyl substituent and a methoxycarbonyl group, rendering it a versatile scaffold for drug discovery. Recent studies highlight its relevance in modulating enzymatic pathways, particularly those involving kinase inhibition, which aligns with growing interest in targeted therapies for chronic diseases.
In the context of current research trends, 863763-66-0 has garnered attention due to its potential applications in small-molecule drug development. The thienopyrimidine moiety is frequently explored in oncology and inflammation research, as evidenced by its prevalence in patent filings (2018–2023). Users searching for "kinase inhibitor scaffolds" or "heterocyclic carboxylic acid derivatives" will find this compound particularly relevant. Its acetic acid side chain further enhances water solubility, addressing a common challenge in bioavailability optimization—a hot topic in AI-driven drug design forums.
Synthetic routes to [2-Cyclopropyl-6-(methoxycarbonyl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-5-yl]acetic acid often involve multi-step cyclization and ester hydrolysis. Analytical characterization via LC-MS and NMR confirms the presence of key functional groups, while computational studies (e.g., molecular docking) predict interactions with ATP-binding pockets. These features resonate with search queries like "structure-activity relationship of thienopyrimidines"—a frequently cited topic in medicinal chemistry literature.
From an industrial perspective, scalability and green chemistry principles are critical for CAS 863763-66-0. Recent innovations in flow chemistry and catalytic hydrogenation have reduced synthetic steps, aligning with sustainability goals—a major focus in 2024 pharmaceutical manufacturing. Researchers investigating "green synthesis of N-heterocycles" will discover valuable insights from this compound's production methodologies.
In conclusion, 863763-66-0 exemplifies the convergence of structural complexity and therapeutic potential. Its dual functionality as a hydrogen bond acceptor/donor and its rigid bicyclic system make it a compelling candidate for fragment-based drug discovery. As interest grows in AI-augmented molecular design, this compound serves as a benchmark for balancing physicochemical properties—a recurring theme in peer-reviewed journals and conference proceedings.
863763-66-0 ([2-Cyclopropyl-6-(methoxycarbonyl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-5-yl]acetic acid) Related Products
- 1339525-73-3((1-methoxybutan-2-yl)(thiophen-2-yl)methylamine)
- 876876-49-2(5-(2-chlorophenyl)-N-(4-fluorophenyl)-2-methylfuran-3-carboxamide)
- 2034293-05-3(1-cyclopentyl-3-(2-methoxyethyl)-1-{2-3-(trifluoromethyl)-1H-pyrazol-1-ylethyl}urea)
- 2229033-99-0(4-bromo-5-(1-ethynylcyclopropyl)-2-methoxyphenol)
- 1823080-38-1(Methyl 3-amino-2-(2,2-dimethyl-1,3-dioxolan-4-yl)propanoate)
- 1366323-84-3((3S)-3-{(tert-butoxy)carbonylamino}-3-(3-chlorothiophen-2-yl)propanoic acid)
- 136920-91-7(5-Amino-6-phenylpiperidin-2-one)
- 872590-47-1(3-(3-fluorophenyl)-6-2-oxo-2-(piperidin-1-yl)ethyl-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-7-one)
- 1241725-65-4(O1-tert-butyl O3-methyl 5-fluoropiperidine-1,3-dicarboxylate)
- 1806968-99-9(4-(Difluoromethyl)-3-fluoro-5-methoxy-2-nitropyridine)



